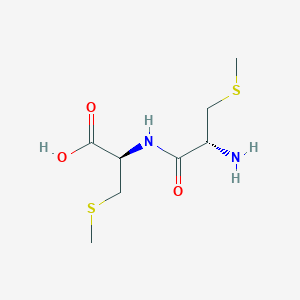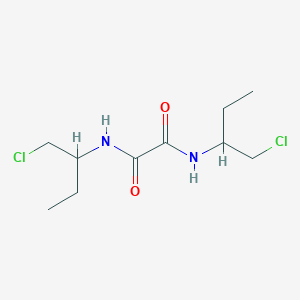
N~1~,N~2~-Bis(1-chlorobutan-2-yl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~2~-Bis(1-chlorobutan-2-yl)ethanediamide is a chemical compound with the molecular formula C8H16Cl2N2O2. It is a derivative of ethanediamide, where two 1-chlorobutan-2-yl groups are attached to the nitrogen atoms of the ethanediamide backbone. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis(1-chlorobutan-2-yl)ethanediamide typically involves the reaction of ethanediamide with 1-chlorobutan-2-yl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorides. The general reaction scheme is as follows:
Ethanediamide+21-chlorobutan-2-yl chloride→N 1 ,N 2 -Bis(1-chlorobutan-2-yl)ethanediamide+2HCl
Industrial Production Methods
Industrial production of N1,N~2~-Bis(1-chlorobutan-2-yl)ethanediamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~2~-Bis(1-chlorobutan-2-yl)ethanediamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water or aqueous acids, the compound can hydrolyze to form ethanediamide and 1-chlorobutan-2-ol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Aqueous hydrochloric acid or sulfuric acid.
Major Products
Substitution: Products depend on the nucleophile used, e.g., N1,N~2~-Bis(1-azidobutan-2-yl)ethanediamide.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives, potentially with the removal of chlorine atoms.
Hydrolysis: Ethanediamide and 1-chlorobutan-2-ol.
Aplicaciones Científicas De Investigación
N~1~,N~2~-Bis(1-chlorobutan-2-yl)ethanediamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N1,N~2~-Bis(1-chlorobutan-2-yl)ethanediamide involves its interaction with molecular targets through its reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, potentially altering their function. The exact pathways and targets depend on the specific application and conditions.
Comparación Con Compuestos Similares
Similar Compounds
- N~1~,N~2~-Bis(1-bromobutan-2-yl)ethanediamide
- N~1~,N~2~-Bis(1-iodobutan-2-yl)ethanediamide
- N~1~,N~2~-Bis(1-fluorobutan-2-yl)ethanediamide
Uniqueness
N~1~,N~2~-Bis(1-chlorobutan-2-yl)ethanediamide is unique due to its specific reactivity profile, particularly the presence of chlorine atoms which can be selectively substituted or modified. This makes it a versatile intermediate in synthetic chemistry and a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
61051-16-9 |
|---|---|
Fórmula molecular |
C10H18Cl2N2O2 |
Peso molecular |
269.17 g/mol |
Nombre IUPAC |
N,N'-bis(1-chlorobutan-2-yl)oxamide |
InChI |
InChI=1S/C10H18Cl2N2O2/c1-3-7(5-11)13-9(15)10(16)14-8(4-2)6-12/h7-8H,3-6H2,1-2H3,(H,13,15)(H,14,16) |
Clave InChI |
QVWSIYUPMQJEEV-UHFFFAOYSA-N |
SMILES canónico |
CCC(CCl)NC(=O)C(=O)NC(CC)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


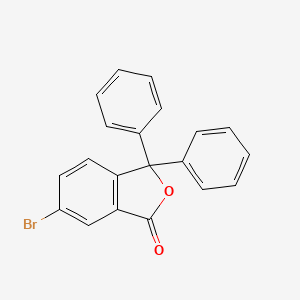
![6-(3-Methylhept-1-EN-1-YL)bicyclo[3.1.0]hexan-3-one](/img/structure/B14606614.png)
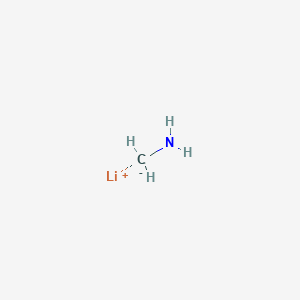
![Methyl 2-[(2-oxopropyl)amino]prop-2-enoate](/img/structure/B14606624.png)
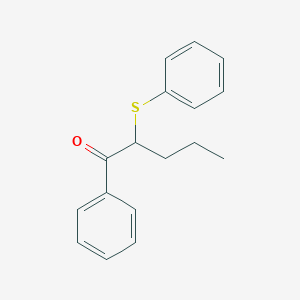

![N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea](/img/structure/B14606643.png)
![Trimethyl{3-[(trimethylsilyl)oxy]undec-1-yn-1-yl}silane](/img/structure/B14606649.png)
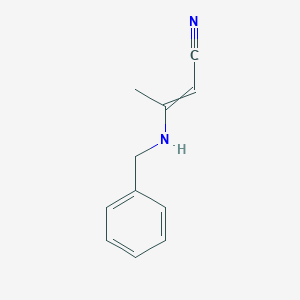
![2-[Chloro(difluoro)methyl]-4-ethyl-5,7-dinitro-1H-benzimidazole](/img/structure/B14606659.png)
